Emodinanthrone

Description

Structure

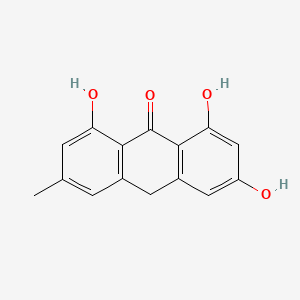

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJSXCAVRQXZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197684 | |

| Record name | Emodin anthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Emodinanthranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-60-1 | |

| Record name | 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emodin anthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emodin anthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMODIN-9-ANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C500W1A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Emodinanthranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 - 258 °C | |

| Record name | Emodinanthranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Occurrence, Biosynthesis, and Isolation of Emodinanthrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodinanthrone is a pivotal, yet often transient, natural product serving as the direct biosynthetic precursor to emodin (B1671224) and a vast family of related anthraquinones, xanthones, and other complex secondary metabolites.[1] As an anthrone (B1665570), it is characterized by a tricyclic aromatic core and is the penultimate, unoxidized intermediate in the widely studied emodin biosynthetic pathway.[2][3] Understanding the natural distribution and isolation of this compound is critical for researchers exploring the biosynthesis of these medically significant compounds and for developing synthetic biology approaches to produce them. This guide provides a comprehensive overview of its natural sources, biosynthetic pathway, and detailed methodologies for its isolation and purification.

Natural Occurrence

This compound, as a key intermediate, is found in organisms that produce emodin. Its presence is widespread across different biological kingdoms, including fungi, plants, and lichens.

-

Fungi : this compound is a central intermediate in the biosynthesis of a large group of fungal secondary metabolites.[1] It has been identified in a variety of filamentous fungi, encompassing both ascomycetes and basidiomycetes.[1] Notable genera include Aspergillus, such as Aspergillus nidulans, and Penicillium (now often classified under Talaromyces), such as Talaromyces islandicus. In these organisms, this compound is part of a metabolic cascade leading to compounds like geodin, pestheic acid, and various xanthones.

-

Plants : While emodin is a major bioactive compound in many plants, this compound exists as its direct precursor. It is primarily found in plant families rich in anthraquinones, such as Polygonaceae. Key species include Rheum palmatum (Rhubarb), Polygonum cuspidatum (Japanese knotweed), and various Rumex species. In plants, these compounds often play roles in defense mechanisms.

-

Lichens : Lichens, which are symbiotic organisms of fungi and algae, are known producers of unique secondary metabolites derived from the polyketide pathway. Many of these metabolites are of fungal origin. Given that fungi are a primary source of emodin-family compounds, lichens that contain these fungal partners are also considered natural sources of this compound and its derivatives.

Biosynthesis Pathway

In fungi and plants, this compound is synthesized via the acetate-malonate (polyketide) pathway. The process begins with the condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units, orchestrated by a Type II polyketide synthase (PKS) enzyme complex.

The key steps are:

-

Polyketide Chain Assembly : A linear octaketide chain is assembled by the PKS.

-

Cyclization and Aromatization : The octaketide undergoes a series of cyclization and aromatization reactions, releasing an enzyme-free intermediate, often atrochrysone (B1255113) carboxylic acid.

-

Decarboxylation : This intermediate is then decarboxylated to form this compound.

-

Oxidation : this compound is subsequently oxidized to the more stable anthraquinone, emodin. This final step can be catalyzed by an this compound oxygenase or may occur spontaneously under certain conditions.

Isolation and Purification Protocols

The isolation of this compound is challenging due to its relative instability and tendency to oxidize to emodin. Protocols are often adapted from well-established methods for emodin extraction, with careful handling to minimize degradation.

Generalized Experimental Protocol

1. Sample Preparation:

-

Source Material: Dried and powdered plant material (e.g., roots of Rheum palmatum) or fungal mycelia.

-

Pre-treatment: For plant sources containing glycosides, acid hydrolysis (e.g., with HCl) can be performed to cleave sugar moieties and increase the yield of free anthrones and anthraquinones.

2. Extraction:

-

Solvent Selection: this compound, like emodin, is soluble in moderately polar organic solvents such as ethanol (B145695), methanol (B129727), or chloroform.

-

Maceration/Soxhlet/Reflux:

-

Suspend the powdered material in the chosen solvent (e.g., 95% ethanol) at a solid-to-liquid ratio of 1:10 to 1:30 (w/v).

-

For reflux or soxhlet extraction, heat the mixture at the solvent's boiling point for 2-4 hours. This is efficient but may increase oxidation.

-

For maceration, allow the mixture to stand at room temperature for 24-48 hours with periodic agitation.

-

-

Advanced Methods:

-

Ultrasonic-Assisted Extraction (UAE): Sonicate the sample-solvent slurry for 30-60 minutes. This method enhances extraction efficiency at lower temperatures, potentially preserving the anthrone form.

-

Microwave-Assisted Extraction (MAE): A rapid method that uses microwave energy to heat the solvent and extract the compounds.

-

-

Filtration and Concentration: After extraction, filter the mixture to remove solid debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3. Purification:

-

Column Chromatography (CC):

-

Stationary Phase: Silica (B1680970) gel (60-120 or 100-200 mesh) is commonly used.

-

Mobile Phase: A gradient solvent system is typically employed, starting with a non-polar solvent and gradually increasing polarity. A common system is a gradient of hexane-ethyl acetate (B1210297) or chloroform-methanol.

-

Procedure: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the packed column. Elute the column with the solvent gradient, collecting fractions.

-

-

Thin-Layer Chromatography (TLC):

-

Use TLC plates (e.g., silica gel 60 F254) to monitor the separation from the column and identify fractions containing the target compound.

-

Develop the plates in a suitable solvent system (e.g., hexane:ethyl acetate 8:2 v/v). Visualize spots under UV light (254 nm and 365 nm) or by spraying with a visualizing agent (e.g., 10% H₂SO₄ in ethanol followed by heating). This compound and related compounds typically appear as yellow or orange spots.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification to high purity, fractions enriched with this compound can be subjected to preparative HPLC using a C18 column.

-

A typical mobile phase would be a gradient of methanol and water (often with a small amount of acid like formic acid to improve peak shape).

-

4. Structure Elucidation:

-

The identity and purity of the isolated this compound can be confirmed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Quantitative Data

Direct quantitative data for this compound in natural sources is scarce due to its role as an intermediate. However, data for emodin, its stable product, is widely available and serves as an indicator of the biosynthetic capacity of the source organism.

Table 1: Selected Natural Sources of Emodin-Family Compounds

| Organism Type | Species | Common Name / Note | Reference(s) |

|---|---|---|---|

| Plant | Rheum palmatum, R. officinale | Rhubarb | |

| Plant | Polygonum cuspidatum | Japanese Knotweed | |

| Plant | Rumex hymenosepalus, R. cyprius | Canaigre, Cyprian Dock | |

| Fungus | Aspergillus nidulans | Filamentous fungus | |

| Fungus | Talaromyces islandicus | (Formerly Penicillium islandicum) |

| Lichen | Various species | Metabolites are of fungal origin | |

Table 2: Analytical Parameters for HPLC-Based Quantification of Emodin

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| Emodin | 0.15 mg/L | 0.29 mg/L | |

| Rhein | 0.15 mg/L | 0.29 mg/L | |

| Chrysophanol | 0.10 mg/L | 0.20 mg/L | |

| Physcion | 0.16 mg/L | 0.31 mg/L |

| Aloe-emodin | 0.15 mg/L | 0.27 mg/L | |

Conclusion

This compound is a fundamentally important natural product that bridges primary metabolism with a diverse array of bioactive secondary metabolites. While its natural occurrence is widespread in fungi, plants, and lichens, its inherent instability makes direct isolation challenging. By adapting established protocols for emodin and employing modern, milder extraction techniques coupled with robust chromatographic purification, researchers can successfully isolate this key intermediate. A thorough understanding of its biosynthesis and isolation is essential for further investigation into the pharmacological potential of its derivatives and for the bioengineering of microbial systems for their sustainable production.

References

Spectroscopic Characterization of Emodinanthrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Emodinanthrone (1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone). Due to the limited availability of published experimental spectroscopic data for this compound, this guide utilizes data from the closely related and extensively studied compound, Emodin, for illustrative purposes. The guide will detail the expected spectroscopic characteristics of this compound based on its structure and provide generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction to this compound

This compound, also known as 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone, is a natural product belonging to the anthracenone (B14071504) class of compounds. It is structurally related to Emodin, an anthraquinone (B42736) with a wide range of reported biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] Accurate spectroscopic characterization is crucial for the identification, purity assessment, and structural elucidation of this compound in natural extracts and synthetic preparations.

The key structural difference between this compound and Emodin is the presence of a methylene (B1212753) group at the C10 position in this compound, whereas Emodin possesses a carbonyl group at this position. This seemingly minor difference significantly alters the electronic and structural properties of the molecule, which will be reflected in its spectroscopic data.

Predicted Spectroscopic Properties of this compound

While specific experimental data for this compound is scarce, we can predict its key spectroscopic features based on its chemical structure and by comparison with Emodin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals for the aromatic protons, the methyl group protons, the hydroxyl protons, and, most distinctively, the methylene protons at the C10 position. These methylene protons would likely appear as a singlet in the aliphatic region of the spectrum, a key feature distinguishing it from Emodin. The chemical shifts of the aromatic protons will also differ from those of Emodin due to the change in the electronic nature of the central ring.

-

¹³C NMR: The carbon NMR spectrum of this compound will show signals for all 15 carbon atoms. A key diagnostic signal will be that of the C10 methylene carbon, which will appear in the aliphatic region. In contrast, Emodin's spectrum shows two carbonyl carbon signals in the downfield region (around 180-190 ppm). The chemical shifts of the aromatic carbons will also be influenced by the change in structure at C10.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₁₅H₁₂O₄), the expected exact mass is 256.0736 g/mol .[3] The mass spectrum should show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass. The fragmentation pattern will be influenced by the stability of the anthrone (B1665570) ring system and the positions of the hydroxyl and methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The chromophore of this compound differs from that of Emodin. This difference in the conjugated system will result in different absorption maxima (λmax) compared to Emodin.

Spectroscopic Data of Emodin (for comparison)

The following tables summarize the experimental spectroscopic data for Emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione).

NMR Data of Emodin

Table 1: ¹H and ¹³C NMR Data of Emodin in DMSO-d₆

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | 164.4 |

| 2 | 7.05 (d, J=2.5 Hz) | 124.1 |

| 3 | - | 161.4 |

| 4 | 7.40 (d, J=2.5 Hz) | 108.8 |

| 4a | - | 132.7 |

| 5 | 7.10 (s) | 107.9 |

| 6 | - | 148.2 |

| 7 | 6.55 (s) | 108.7 |

| 8 | - | 165.5 |

| 8a | - | 113.2 |

| 9 | - | 189.6 |

| 9a | - | 108.9 |

| 10 | - | 181.2 |

| 10a | - | 135.0 |

| 6-CH₃ | 2.38 (s) | 21.5 |

| 1-OH | 12.1 (s) | - |

| 3-OH | 12.1 (s) | - |

| 8-OH | 11.9 (s) | - |

Data sourced from publicly available databases and literature.[4][5]

Mass Spectrometry (MS) Data of Emodin

Table 2: Key Mass Spectrometry Data for Emodin

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀O₅ |

| Molecular Weight | 270.24 g/mol |

| Exact Mass | 270.0528 g/mol |

| Key m/z Fragments | 270 ([M]⁺), 242, 213, 185, 139 |

Fragmentation patterns can vary depending on the ionization technique and energy.

UV-Vis Spectroscopy Data of Emodin

Table 3: UV-Vis Absorption Maxima (λmax) of Emodin in Methanol

| λmax (nm) |

| 260 |

| 299 |

| 437 |

Data obtained from various sources.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of anthracenone natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

-

NMR tubes (5 mm)

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound sample. Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved; sonication may be used to aid dissolution. Transfer the solution to an NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

Acids or bases for modifying the mobile phase (e.g., formic acid, ammonium (B1175870) acetate)

-

Mass spectrometer (e.g., LC-MS with ESI or APCI source, GC-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with the chosen ionization technique.

-

Method Development (for LC-MS): Develop a liquid chromatography method to separate the analyte from any impurities. This typically involves selecting an appropriate column (e.g., C18) and optimizing the mobile phase composition and gradient.

-

MS Acquisition: Introduce the sample into the mass spectrometer. Acquire data in both positive and negative ion modes to determine the best ionization. Perform a full scan analysis to identify the molecular ion.

-

Tandem MS (MS/MS) Analysis: Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data. This helps in structural elucidation.

-

Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and to identify the m/z values of the major fragment ions. This data can be compared with databases or used for de novo structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Rinse the sample cuvette with the this compound solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.

-

Data Acquisition: Scan the sample over the selected wavelength range.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Visualizations

General Workflow for Spectroscopic Characterization

Caption: General workflow for the spectroscopic characterization of a natural product.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

References

Biological activity of Emodinanthrone as an antibiotic

An In-depth Technical Guide on the Biological Activity of Emodin (B1671224) and its Derivatives as Antibiotics

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The available scientific literature predominantly focuses on the antibiotic properties of emodin, an anthraquinone (B42736), rather than its reduced form, emodinanthrone. This guide provides a comprehensive overview of the biological activity of emodin and its derivatives as antibiotic agents based on the current body of research.

Executive Summary

Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a naturally occurring anthraquinone found in various plants, fungi, and lichens, and has been a staple of traditional Chinese medicine for centuries.[1] Modern research has identified its broad-spectrum biological activities, including significant antibacterial properties.[1][2] This document synthesizes the current understanding of emodin's antibiotic potential, detailing its mechanism of action, antibacterial spectrum, and the enhanced activity of its derivatives. It also provides standardized experimental protocols for the evaluation of its antimicrobial efficacy.

Antibacterial Spectrum and Efficacy

Emodin has demonstrated notable bacteriostatic effects, particularly against Gram-positive bacteria.[2] Its efficacy against Gram-negative bacteria is limited, though this can be enhanced with the use of permeabilizing agents.[3] The antibacterial activity of emodin and its more potent derivatives, such as haloemodin (HEI2), has been quantified through Minimum Inhibitory Concentration (MIC) assays.

Quantitative Antibacterial Data

The following tables summarize the MIC values of emodin and its derivatives against a range of bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Emodin against Various Bacteria

| Bacterial Strain | MIC (µg/mL) | Source |

| Staphylococcus aureus ATCC 6538 | 256 | |

| Staphylococcus aureus | 3.9 | |

| Bacillus subtilis | 7.8 | |

| MRSA252 | 4 | |

| Streptococcus mutans | 500 - 2000 | |

| Aeromonas hydrophila | 100 | |

| Klebsiella pneumoniae | >500 | |

| Escherichia coli | >500 |

Table 2: Minimum Inhibitory Concentration (MIC) of Haloemodin (HEI2) against Resistant Bacteria

| Bacterial Strain | MIC (µg/mL) | Source |

| S. aureus ATCC 6538 | 2 | |

| Methicillin-resistant S. aureus (MRSA) | 4 - 32 | |

| Vancomycin-resistant Enterococci (VRE) | 8 - 16 |

Mechanism of Action

The antibacterial action of emodin and its derivatives is multifaceted, primarily involving the disruption of the bacterial cell membrane and interaction with cellular proteins.

Disruption of Bacterial Plasma Membrane

A key mechanism of action is the increase in the permeability of the bacterial plasma membrane to ions. Studies on haloemodin (HEI2), a derivative of emodin, have shown that it more rapidly increases the efflux of potassium ions from bacterial cells compared to the parent emodin molecule. This disruption of the ion gradient is a significant factor in the inhibition of bacterial growth.

Interaction with Proteins

Emodin and its derivatives also exhibit their antibacterial effects by binding to proteins. Fluorescence quenching and circular dichroism studies have demonstrated that haloemodin (HEI2) can spontaneously bind to bovine serum albumin (BSA), a model protein, through hydrogen bonds and van der Waals interactions. This binding can alter the protein's conformation, as evidenced by a decrease in its α-helical content, which can in turn disrupt its biological function.

Caption: Proposed mechanism of action for emodin derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the antibiotic activity of emodin.

Isolation and Purification of Emodin

A common method for isolating emodin from plant material, such as the roots of Cassia occidentalis, involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with ethanol.

-

Fractionation: The crude ethanolic extract is subjected to column chromatography using a step gradient of dichloromethane (B109758) and methanol.

-

Bioassay-Guided Purification: Fractions are tested for antibacterial activity using a direct bioautographic assay against a test organism like Staphylococcus aureus.

-

Final Separation: Active fractions are further purified by preparative Thin Layer Chromatography (TLC) to yield pure emodin.

-

Structure Confirmation: The identity and purity of the isolated emodin are confirmed by spectroscopic methods such as 1H and 13C NMR.

Caption: Workflow for isolation and antibacterial testing of emodin.

Minimum Inhibitory Concentration (MIC) Determination

The microtiter broth dilution method is a standard procedure for determining the MIC of emodin.

-

Preparation of Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilutions: Emodin is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Controls: Positive (bacteria and broth), negative (broth only), and solvent controls are included.

-

Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of emodin that completely inhibits visible bacterial growth.

Assessment of Membrane Permeability

The effect of emodin on bacterial membrane permeability can be assessed by measuring the leakage of potassium ions.

-

Bacterial Culture: Bacteria are grown to the mid-logarithmic phase, harvested, and washed.

-

Treatment: The bacterial suspension is treated with emodin or its derivatives at a specified concentration.

-

Sampling: Aliquots are taken at different time intervals.

-

Measurement of Extracellular K+: The samples are centrifuged, and the supernatant is analyzed for potassium ion concentration using an appropriate method, such as atomic absorption spectrophotometry.

-

Analysis: An increase in the extracellular potassium concentration in the treated samples compared to the control indicates increased membrane permeability.

Structure-Activity Relationship

The antibacterial activity of emodin can be significantly enhanced through chemical modification. The introduction of halogen atoms, such as iodine, to the anthraquinone ring of emodin has been shown to produce derivatives with substantially greater potency, particularly against drug-resistant bacterial strains.

Caption: Emodin's structure-activity relationship.

Conclusion and Future Directions

Emodin and its derivatives represent a promising class of antibacterial compounds, particularly for combating Gram-positive pathogens, including drug-resistant strains. Their mechanism of action, which involves membrane disruption and protein interaction, suggests a lower likelihood of rapid resistance development compared to single-target antibiotics. Future research should focus on:

-

Optimizing the structure of emodin to enhance its activity against Gram-negative bacteria.

-

Investigating the in vivo efficacy and safety of potent emodin derivatives.

-

Elucidating the specific protein targets of emodin within the bacterial cell.

-

Exploring synergistic effects of emodin with existing antibiotics.

References

Solubility Profile of Emodinanthrone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of emodinanthrone, a key intermediate in the biosynthesis of hypericin (B1674126) and a compound of interest for various pharmacological applications. Due to the limited availability of quantitative solubility data in peer-reviewed literature, this document summarizes the currently accessible information and provides a detailed, generalized experimental protocol for researchers to determine the solubility of this compound in common laboratory solvents.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and in vitro assay design. Presently, specific quantitative solubility data for this compound in a range of common laboratory solvents is not widely published. However, based on available information for this compound and the closely related compound emodin (B1671224), a general solubility profile can be inferred.

One available data point indicates that this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of at least 10 mM[1]. Emodin, a structurally similar anthraquinone, is reported to be practically insoluble in water but soluble in alcohol and aqueous alkali hydroxide (B78521) solutions[2]. This suggests that this compound likely exhibits poor solubility in aqueous solutions and higher solubility in organic polar aprotic and protic solvents.

For clarity and to highlight the current data gap, the available quantitative and qualitative solubility information is summarized in the table below. Researchers are strongly encouraged to experimentally determine the solubility of this compound in their specific solvent systems.

| Solvent | Chemical Formula | Type | Quantitative Solubility of this compound | Qualitative Solubility of Emodin[2] |

| Water | H₂O | Polar Protic | Data not available | Practically Insoluble |

| Ethanol | C₂H₅OH | Polar Protic | Data not available | Soluble |

| Methanol | CH₃OH | Polar Protic | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ≥ 10 mM[1] | Data not available |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not available | Data not available |

| Acetone | C₃H₆O | Polar Aprotic | Data not available | Data not available |

| Chloroform | CHCl₃ | Nonpolar | Data not available | Data not available |

Table 1: Summary of Available Solubility Data for this compound and the Related Compound Emodin.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound, adapted from standard laboratory procedures for solubility assessment.[3] This method relies on visual observation to determine if the compound has fully dissolved.

Materials:

-

This compound (solid powder)

-

Selected laboratory solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Vortex mixer

-

Sonicator (water bath)

-

Incubator or water bath capable of maintaining 37°C

-

Pipettes

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a specific amount of this compound (e.g., 1 mg or 5 mg) and place it into a clean, dry vial.

-

Add a small, precise volume of the chosen solvent to the vial to achieve a high starting concentration (e.g., 10 mg/mL).

-

-

Solubilization Attempts (at Room Temperature):

-

Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a light source. If the solution is clear with no visible particles, the compound is considered soluble at this concentration.

-

If the compound is not fully dissolved, place the vial in a water bath sonicator for 15-30 minutes.

-

After sonication, visually inspect the solution again.

-

-

Solubilization Attempts (with Heating):

-

If the compound remains undissolved, transfer the vial to a 37°C incubator or water bath for 30-60 minutes. Intermittent vortexing during this period can aid dissolution.

-

Visually inspect the solution. If clear, the compound is soluble at this concentration with gentle heating. Note that precipitation may occur upon cooling to room temperature.

-

-

Serial Dilution for Determining Upper Solubility Limit:

-

If the compound did not dissolve at the initial high concentration, perform serial dilutions.

-

In a new set of vials, prepare solutions of decreasing concentrations (e.g., 5 mg/mL, 1 mg/mL, 0.5 mg/mL, etc.) by adding a known amount of this compound to increasing volumes of the solvent.

-

Repeat the solubilization steps (vortexing, sonication, and optional heating) for each concentration.

-

The highest concentration at which the compound fully dissolves is considered its solubility in that solvent under the tested conditions.

-

Experimental Workflow Diagram:

Caption: Figure 1: A flowchart illustrating the stepwise experimental procedure for determining the solubility of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Stability of Emodinanthrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodinanthrone, a reduced form of the naturally occurring anthraquinone (B42736) emodin (B1671224), is a molecule of significant interest in medicinal chemistry and pharmacology. Its chemical structure and inherent stability are critical determinants of its biological activity, bioavailability, and formulation development. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed analysis of its stability under various conditions. Methodologies for stability-indicating assays and forced degradation studies are presented, along with an exploration of its potential involvement in cellular signaling pathways, drawing parallels with its oxidized counterpart, emodin.

Chemical Structure of this compound

This compound, systematically named 1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one, is an anthracenone (B14071504) derivative.[1][2][3] It is structurally characterized by a tricyclic aromatic system with three hydroxyl groups and a methyl group attached to the anthracene (B1667546) core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one | [1][2] |

| Synonyms | Emodin-9-anthrone, Protophyscihydrone, Emodinol | |

| Molecular Formula | C₁₅H₁₂O₄ | |

| Molecular Weight | 256.25 g/mol | |

| CAS Number | 491-60-1 | |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 254-258 °C (decomposes) |

This compound exists in tautomeric forms, including the anthranol form, which can influence its chemical reactivity and stability. It is also considered the reduced form of emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione), a well-studied anthraquinone. This relationship is crucial as the interconversion between these two forms can be influenced by the local redox environment and is a key aspect of its biological activity.

Chemical Stability of this compound

The stability of this compound is a critical parameter for its handling, formulation, and biological activity. Like many phenolic compounds, its stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. While specific quantitative data for this compound is limited, valuable insights can be drawn from studies on structurally related compounds like aloe-emodin (B1665711) and emodin.

pH-Dependent Stability

The pH of the medium is expected to significantly impact the stability of this compound. In acidic conditions, related compounds like aloe-emodin have shown susceptibility to hydrolysis. Conversely, in alkaline solutions, phenolic hydroxyl groups can deprotonate, increasing susceptibility to oxidation. For instance, studies on similar compounds have shown that degradation rates increase with increasing pH.

Thermal Stability

Elevated temperatures can accelerate the degradation of this compound. Thermal degradation of related anthraquinones has been observed to follow first-order kinetics. For instance, forced degradation studies on aloe-emodin and emodin have shown moderate degradation when exposed to dry heat at 105°C for 8 hours.

Photostability

Exposure to light, particularly UV radiation, can induce photodegradation of this compound. This process often involves the generation of reactive oxygen species that can lead to the oxidation of the molecule to emodin and other degradation products. Studies on aloe-emodin and emodin have shown less degradation when exposed to sunlight or UV-254 nm for 8 hours compared to other stress conditions.

Oxidative Stability

This compound is susceptible to oxidation, readily converting to its more stable oxidized form, emodin. This oxidation can be triggered by atmospheric oxygen, especially in the presence of light, metal ions, or at alkaline pH. Forced degradation studies using hydrogen peroxide have demonstrated the oxidative lability of related anthraquinones.

Table 2: Summary of Forced Degradation Studies on Related Anthraquinones (Aloe-Emodin and Emodin)

| Stress Condition | Reagents and Conditions | Observed Degradation of Aloe-Emodin | Observed Degradation of Emodin | Reference |

| Acid Hydrolysis | 0.1 N HCl, 2 hours | Susceptible (29.22% degradation) | Susceptible (23.88% degradation) | |

| Alkaline Hydrolysis | 0.1 N NaOH, 2 hours | Less susceptible | Less susceptible (95.33% remaining) | |

| Oxidation | 6% v/v H₂O₂, 3 hours | Moderate (61.87% remaining) | Moderate (76.68% remaining) | |

| Thermal Degradation | Dry heat at 105°C, 8 hours | Less susceptible (89.23% remaining) | Moderate (82.05% remaining) | |

| Photodegradation | Sunlight or UV-254 nm, 8 hours | Less susceptible (85.74% remaining) | Less susceptible (86.54% remaining) | |

| Hydrolytic Degradation | Water at 80°C, 8 hours | Susceptible (36.23% degradation) | Moderate (70.22% remaining) |

Experimental Protocols for Stability Assessment

To ensure the quality and efficacy of this compound in research and pharmaceutical development, robust stability-indicating analytical methods are essential. The following are detailed methodologies adapted from studies on related compounds for conducting forced degradation studies and subsequent analysis.

General Workflow for Stability Testing

Detailed Experimental Protocols

3.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.

3.2.2. Forced Degradation Conditions:

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 80°C for 60 minutes. After the specified time, cool the solution and neutralize it with an appropriate volume of 1 M NaOH.

-

Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 80°C for 60 minutes. After the specified time, cool the solution and neutralize it with an appropriate volume of 1 M HCl.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature for 60 minutes.

-

Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 24 hours. After exposure, dissolve a known amount of the stressed solid in the mobile phase for analysis.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) in a photostability chamber for a specified duration (e.g., 24 hours). A control sample should be kept in the dark under the same conditions.

3.2.3. Analytical Method: A stability-indicating HPLC method is crucial for separating this compound from its degradation products.

-

Chromatographic System: A reversed-phase HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

-

Detection: A photodiode array (PDA) detector is recommended to monitor the elution profile at multiple wavelengths and to check for peak purity. A suitable wavelength for quantification would be around the λmax of this compound.

-

Quantification: The percentage degradation can be calculated by comparing the peak area of this compound in the stressed samples with that of an unstressed standard solution.

3.2.4. Identification of Degradation Products: Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products. By analyzing the mass spectra and fragmentation patterns of the degradation products, their structures can be proposed.

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways modulated by this compound are scarce, the extensive research on its oxidized form, emodin, provides a strong basis for hypothesizing its potential biological targets. Emodin is known to interact with multiple signaling pathways, and it is plausible that this compound, as its precursor and a structurally similar molecule, may exert similar or complementary effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Emodin has been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects. It is hypothesized that this compound could also modulate this pathway, potentially by interfering with the IκB kinase (IKK) complex or by preventing the nuclear translocation of NF-κB subunits.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for regulating cell proliferation, differentiation, and apoptosis. Emodin has been reported to modulate the activity of various components of the MAPK pathway in different cell types. This compound may similarly influence these kinases, leading to downstream effects on gene expression and cellular responses.

Conclusion

This compound is a molecule with a well-defined chemical structure that exhibits a stability profile sensitive to environmental factors such as pH, temperature, light, and oxidation. Understanding its stability is paramount for its successful application in research and drug development. The experimental protocols outlined in this guide provide a robust framework for assessing its stability and identifying potential degradation products. While its direct interaction with cellular signaling pathways requires further investigation, the extensive knowledge of its oxidized counterpart, emodin, offers valuable insights into its potential biological activities. Future research should focus on obtaining specific quantitative stability data for this compound and elucidating its precise molecular mechanisms of action.

References

Methodological & Application

High-Yield Chemical Synthesis of Emodinanthrone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodinanthrone, a reduced form of the natural anthraquinone (B42736) emodin (B1671224), serves as a critical precursor in the synthesis of bioactive compounds such as hypericin (B1674126). Its own therapeutic potential is also an emerging area of interest, with studies identifying it as a high-affinity ligand for targets like ATP1A1. This document provides a detailed protocol for the high-yield chemical synthesis of this compound from emodin, based on an optimized reduction method. Additionally, it outlines the known biological context of its closely related precursor, emodin, to provide a basis for further research into this compound's specific mechanisms of action.

Introduction

This compound is an anthrone (B1665570) derivative that plays a significant role as a key intermediate in the synthesis of complex natural products, most notably hypericin, a potent photosensitizer with antiviral and anticancer properties. The efficient production of this compound is therefore a crucial step for the development of these and other novel therapeutics. The primary route to this compound is through the chemical reduction of emodin, a readily available natural product. This document details an optimized, high-yield protocol for this conversion on a multigram scale.

While the bioactivity of emodin is extensively studied, the specific signaling pathways and mechanisms of action for this compound are less understood. Given that this compound is the immediate precursor and metabolite of emodin, understanding emodin's biological interactions provides a valuable framework for investigating this compound. Emodin is known to modulate a variety of signaling pathways involved in inflammation, cell proliferation, and fibrosis, such as the TGF-β/SMAD and NF-κB pathways[1][2]. This document will also present an overview of a key signaling pathway associated with emodin to guide future research into this compound's pharmacological profile.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through the reduction of emodin. An optimized protocol using tin(II) chloride (SnCl₂) in an acidic medium has been shown to produce excellent yields on a gram scale[3][4].

Experimental Protocols

Protocol: Reduction of Emodin to this compound

This protocol is adapted from the optimized method described by Gonçalves et al. (2018) for the multigram preparation of this compound[3].

Materials:

-

Emodin (C₁₅H₁₀O₅)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl, ~37%)

-

Glacial acetic acid

-

Deionized water

-

Nitrogen gas (N₂) or Argon (Ar) for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend emodin in glacial acetic acid. The flask should be of sufficient size to accommodate the reaction volume.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can promote the re-oxidation of this compound back to emodin. Maintain a positive pressure of inert gas throughout the reaction.

-

Preparation of Reducing Agent: In a separate beaker, dissolve tin(II) chloride dihydrate in concentrated hydrochloric acid. This solution should be prepared fresh.

-

Reduction Reaction: Add the freshly prepared SnCl₂/HCl solution to the emodin suspension. Heat the reaction mixture with stirring. The exact temperature and reaction time are critical for optimal yield and should be carefully monitored. While the specific parameters from the optimized protocol are not publicly detailed, typical conditions for similar reductions range from 60°C to reflux for a period of 1 to 4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Washing and Purification: Collect the precipitate by vacuum filtration. Wash the solid product thoroughly with deionized water to remove any remaining acid and tin salts. Further washing with a non-polar solvent like hexane (B92381) can be performed to remove non-polar impurities.

-

Drying: Dry the purified this compound under vacuum to obtain the final product.

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound.

| Parameter | Value/Condition | Reference |

| Starting Material | Emodin | |

| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | |

| Acidic Medium | Concentrated Hydrochloric Acid (HCl) | |

| Solvent | Glacial Acetic Acid | |

| Scale | Multigram (e.g., 10 grams) | |

| Reported Yield | Excellent |

Note: The exact percentage yield from the optimized protocol is not specified in the available literature but is described as "excellent" for a 10-gram scale preparation.

Experimental Workflow and Chemical Transformation

The workflow for the synthesis and the chemical transformation are illustrated below.

Caption: Experimental workflow for this compound synthesis.

Caption: Chemical reduction of emodin to this compound.

Biological Signaling Pathways

While the specific signaling pathways modulated by this compound are a subject of ongoing research, the biological activities of its immediate precursor, emodin, are well-documented. Emodin is known to interact with multiple signaling cascades, including the Transforming Growth Factor-beta (TGF-β) pathway, which is crucial in cellular processes like growth, differentiation, and fibrosis.

TGF-β/SMAD Signaling Pathway and Emodin's Role:

The TGF-β signaling pathway is initiated by the binding of TGF-β1 to its receptor, leading to the phosphorylation of SMAD proteins (SMAD2/3). These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes, many of which are involved in fibrosis (e.g., collagen). Emodin has been shown to inhibit this pathway by reducing the phosphorylation of SMAD2 and SMAD3, thereby attenuating the fibrotic response.

Caption: Emodin's inhibitory effect on the TGF-β/SMAD pathway.

Conclusion

The protocol described provides a reliable and high-yielding method for the synthesis of this compound, a valuable intermediate for further chemical synthesis and a compound of interest for direct therapeutic applications. While its specific biological mechanisms are still being elucidated, the extensive knowledge of its precursor, emodin, offers a strong foundation for future research. The application notes and protocols provided herein are intended to facilitate further investigation into the synthesis and biological activity of this compound by the scientific community.

References

- 1. Effects of Emodin, a Plant-Derived Anthraquinone, on TGF-β1-Induced Cardiac Fibroblast Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimized protocol for multigram preparation of emodin anthrone, a precursor in the hypericin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of Emodinanthrone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Emodinanthrone using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Given the limited availability of specific validated methods for this compound, the following protocols are adapted from well-established and validated methods for the structurally similar and related compounds, emodin (B1671224) and aloe-emodin. This compound is a known precursor to emodin, and thus, these methods provide a strong starting point for the development and validation of a specific this compound assay.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of anthraquinones. The following protocol is based on methods developed for emodin and aloe-emodin, which are suitable for the analysis of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC methods for related anthraquinones, which can be expected for a validated this compound method.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.999 | [1] |

| Limit of Detection (LOD) | 0.01 - 0.11 µg/mL | [1][2] |

| Limit of Quantification (LOQ) | 0.03 - 0.34 µg/mL | [2] |

| Precision (%RSD) | < 5.78% | |

| Accuracy/Recovery (%) | 86.9 - 107.8% |

Experimental Protocol: HPLC-UV

1. Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of an acidified aqueous solution and an organic solvent.

-

Solvent A: 0.1% Formic Acid or 0.1% Orthophosphoric acid in Water.

-

Solvent B: Methanol (B129727) or Acetonitrile.

-

-

Elution Profile (Example Gradient):

-

Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the run time to elute the analyte.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 10 - 20 µL.

-

Detection Wavelength: Anthraquinones typically have strong absorbance between 254 nm and 290 nm. A wavelength of around 256 nm is a good starting point for this compound. A photodiode array detector can be used to monitor multiple wavelengths and obtain the UV spectrum for peak purity assessment.

3. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Sample Preparation: The sample preparation will depend on the matrix.

-

For Plant Extracts: A common method involves extraction with an organic solvent like methanol or ethanol, followed by filtration through a 0.45 µm syringe filter before injection.

-

For Formulations: The sample may need to be dissolved in a suitable solvent and then diluted to fall within the calibration range.

-

4. Analysis and Quantification:

-

Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared samples.

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of low levels of this compound, especially in complex matrices.

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS methods for related anthraquinones.

| Parameter | Typical Value | Reference |

| Linearity (r²) | ≥ 0.995 | |

| Limit of Detection (LOD) | 0.01 - 0.025 ng on-column | |

| Limit of Quantification (LOQ) | 2.6 - 27.57 ng/mL | |

| Precision (%RSD) | < 4.5% | |

| Accuracy/Recovery (%) | 74 - 118% |

Experimental Protocol: LC-MS

1. Instrumentation:

-

LC-MS system equipped with an electrospray ionization (ESI) source and a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

2. Chromatographic Conditions:

-

Column: UPLC/UHPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) for faster analysis.

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid or 0.5% Acetic Acid in Water.

-

Solvent B: Methanol or Acetonitrile with 0.1% Formic Acid or 0.5% Acetic Acid.

-

-

Elution Profile: A gradient elution is typically used to achieve good separation and peak shape.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 1 - 5 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for anthraquinones.

-

Ion Source Parameters:

-

Capillary Voltage: ~3.0-4.0 kV.

-

Source Temperature: ~120-150 °C.

-

Desolvation Temperature: ~350-450 °C.

-

Nebulizer Gas (Nitrogen) Flow: Optimize for best signal.

-

-

MS/MS Detection (Multiple Reaction Monitoring - MRM): For quantitative analysis, a triple quadrupole mass spectrometer operating in MRM mode is ideal. This involves monitoring a specific precursor ion to product ion transition for this compound, which provides high selectivity and sensitivity. The specific MRM transitions would need to be determined by infusing a standard solution of this compound.

4. Standard and Sample Preparation:

-

Follow the same procedures as for the HPLC-UV method, ensuring that the final solvent is compatible with the LC-MS system.

5. Analysis and Quantification:

-

Optimize the MS parameters by infusing a standard solution of this compound to determine the optimal precursor and product ions for MRM.

-

Generate a calibration curve using the prepared standards.

-

Analyze the samples and quantify this compound based on the peak area of the specific MRM transition.

Visualizations

Experimental Workflow

Caption: General workflow for the quantification of this compound.

Relationship between HPLC and LC-MS

Caption: Principles of HPLC and LC-MS for analytical quantification.

References

Application Notes and Protocols for Emodinanthrone as an Oxygenase Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodinanthrone is a key intermediate in the biosynthesis of numerous bioactive anthraquinones, such as emodin (B1671224). The enzymatic oxidation of this compound to emodin is catalyzed by a class of enzymes known as anthrone (B1665570) oxygenases. This conversion is a critical step in the production of many secondary metabolites with potential therapeutic applications, including antiviral, antitumor, and anti-inflammatory properties.[1] The study of this enzymatic reaction is crucial for understanding the biosynthesis of these compounds and for the potential bioengineering of novel therapeutics.

This document provides detailed application notes and protocols for utilizing this compound as a substrate in oxygenase assays, particularly focusing on the well-characterized anthrone oxygenase, AknX, from Streptomyces galilaeus.[2]

Principle of the Assay

The oxygenase assay with this compound is based on the enzymatic conversion of this compound to emodin. This reaction can be monitored by measuring the increase in absorbance at a specific wavelength due to the formation of the product, emodin. Anthrone oxygenase activity is determined by quantifying the rate of emodin formation.

Featured Enzyme: AknX Anthrone Oxygenase

AknX is an anthrone oxygenase involved in the biosynthesis of aklavinone, a precursor to important anthracycline antibiotics.[2] It has been shown to efficiently catalyze the oxidation of this compound to emodin, making it an excellent model enzyme for studying this class of reactions.[2][3]

Quantitative Data

The following table summarizes the kinetic parameters of wild-type AknX and one of its mutants with this compound as the substrate. This data is essential for designing kinetic experiments and for comparative studies.

| Enzyme | Km (μM) | Vmax (nmol/min/mg) | Vmax/Km (nmol/min/mg/μM) |

| Wild-type AknX | 15.4 | 28.6 | 1.86 |

| W67F Mutant | 18.5 | 0.05 | 0.0027 |

Table 1: Kinetic parameters of AknX and its W67F mutant for the substrate this compound. Data sourced from Chung et al., 2002.

Experimental Protocols

Spectrophotometric Assay for Anthrone Oxygenase Activity

This protocol is adapted from the method used for characterizing AknX activity.

Materials:

-

This compound

-

Ethylene (B1197577) glycol monomethyl ether

-

Potassium phosphate (B84403) buffer (0.5 M, pH 6.5)

-

Purified anthrone oxygenase (e.g., AknX)

-

Spectrophotometer capable of measuring absorbance at 490 nm

-

Cuvettes

Procedure:

-

Prepare the reaction mixture: In a cuvette, combine 1.8 ml of 0.5 M potassium phosphate buffer (pH 6.5) and 1.0 ml of ethylene glycol monomethyl ether containing 0.2 µmol of this compound.

-

Pre-incubate: Incubate the reaction mixture at 30°C for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction: Start the reaction by adding a known amount of the enzyme solution to the cuvette.

-

Monitor absorbance: Immediately begin monitoring the increase in absorbance at 490 nm for a set period (e.g., 5-10 minutes). Record the absorbance at regular intervals.

-

Calculate the reaction rate: The rate of emodin formation can be calculated using the Beer-Lambert law. The molar extinction coefficient difference (Δε) between this compound and emodin at 490 nm is 6.35 x 10³ M⁻¹cm⁻¹.

Rate (mol/min) = (ΔA/min) / (Δε * l)

where:

-

ΔA/min is the initial rate of change in absorbance.

-

Δε is the difference in molar extinction coefficient (6.35 x 10³ M⁻¹cm⁻¹).

-

l is the path length of the cuvette (typically 1 cm).

-

HPLC Method for Emodin and this compound Separation (Alternative/Confirmatory Assay)

For a more detailed analysis or confirmation of the spectrophotometric assay results, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify this compound and emodin.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., ET 250/8/4 Nucleosil 7 C18).

-

Mobile Phase: A gradient of methanol (B129727) and water is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at 320 nm for anthrones (this compound) and 420 nm for anthraquinones (emodin).

-

Injection Volume: 15 µL.

Procedure:

-

Prepare standards: Prepare standard solutions of this compound and emodin of known concentrations.

-

Prepare samples: At various time points of the enzymatic reaction, quench the reaction (e.g., by adding a strong acid or organic solvent). Centrifuge to remove the enzyme.

-

Inject and analyze: Inject the supernatant onto the HPLC column and run the separation method.

-

Quantify: Create a standard curve for both this compound and emodin. Use the peak areas from the chromatograms of the reaction samples to determine the concentration of the substrate consumed and the product formed over time.

Visualizations

Biosynthetic Pathway of Emodin

The following diagram illustrates the position of the anthrone oxygenase-catalyzed step within the broader biosynthetic pathway leading to emodin and its derivatives.

Caption: Emodin Biosynthesis Pathway.

Experimental Workflow for Oxygenase Assay

The diagram below outlines the general workflow for performing an oxygenase assay using this compound as a substrate.

Caption: Oxygenase Assay Workflow.

References

- 1. Effects of Emodin, a Plant-Derived Anthraquinone, on TGF-β1-Induced Cardiac Fibroblast Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of emodin, a plant-derived anthraquinone, on TGF-β1-induced cardiac fibroblast activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Emodinanthrone Cytotoxicity Assay in Cancer Cell Lines

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Emodinanthrone, a naturally occurring anthraquinone, has demonstrated significant anticancer properties across various cancer cell lines.[1][2] Its cytotoxic effects are attributed to the induction of apoptosis, inhibition of cell proliferation, and the modulation of key signaling pathways.[1][3][4] This document provides detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines using two common colorimetric assays: the MTT assay and the LDH assay. Additionally, it outlines the key signaling pathways implicated in this compound-induced cell death.

Data Presentation

Table 1: Exemplary IC50 Values of Emodin in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| A549 | Lung Cancer | MTT | 24 | ~30 | |

| H520 | Lung Cancer | MTT | 24 | ~15-30 | |

| HepG2 | Liver Cancer | MTT | 24 | ~20-80 | |

| SMMC-7721 | Liver Cancer | MTT | 24 | ~20 | |

| HT29 | Colon Cancer | MTT | 24 | ~40-60 | |

| RKO | Colon Cancer | MTT | 24 | ~40-60 | |

| U266 | Multiple Myeloma | MTT | 48 | ~2.0-4.0 | |

| MM1s | Multiple Myeloma | MTT | 48 | ~1.0-2.0 |

Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, seeding density, and incubation time. The values presented here are for illustrative purposes.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.

Materials and Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

LDH Cytotoxicity Assay Kit (commercially available kits provide necessary reagents such as substrate mix, assay buffer, and stop solution)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay (Step 1).

-

-

Compound Treatment:

-

Follow the same procedure as for the MTT assay (Step 2).

-

It is crucial to include the following controls in triplicate:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Cells treated with a lysis solution (provided in the kit) 45 minutes before the end of the incubation period.

-

Vehicle control: Cells treated with the same concentration of DMSO as the highest this compound concentration.

-

Background control: Culture medium only.

-

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 5-10 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well of the plate containing the supernatants.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Stopping the Reaction:

-

Add 50 µL of the stop solution (provided in the kit) to each well.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the background control absorbance from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

-

Mandatory Visualization

Caption: Experimental workflow for determining this compound cytotoxicity.

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

References